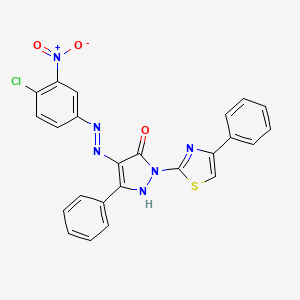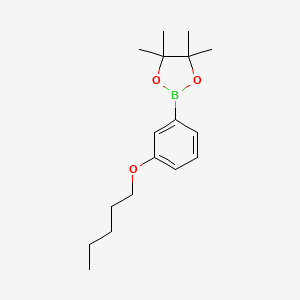
4,4,5,5-四甲基-2-(3-(戊氧基)苯基)-1,3,2-二氧杂环戊硼烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborolane ring, which is substituted with a pentyloxyphenyl group. The presence of the boron atom makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
科学研究应用
4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its role in the synthesis of pharmaceuticals, particularly in the development of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate phenol derivative. One common method includes the following steps:
Formation of the Boronic Acid Intermediate: The starting material, such as 4,4.5.5-Tetramethyl-1,3,2-dioxaborolane, is reacted with a halogenated phenol derivative in the presence of a base like potassium carbonate.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with pentyloxyphenyl halide under suitable conditions, often using a palladium catalyst to facilitate the coupling.
Industrial Production Methods
In an industrial setting, the production of 4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted phenyl derivatives.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron center can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as forming carbon-carbon bonds in cross-coupling reactions or interacting with biomolecules in drug delivery.
相似化合物的比较
Similar Compounds
4,4.5.5-Tetramethyl-2-phenyl-1.3.2-dioxaborolane: Lacks the pentyloxy group, making it less hydrophobic.
4,4.5.5-Tetramethyl-2-(3-methoxyphenyl)-1.3.2-dioxaborolane: Contains a methoxy group instead of a pentyloxy group, affecting its reactivity and solubility.
Uniqueness
4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the pentyloxy group, which enhances its hydrophobicity and potentially its interaction with organic solvents and biomolecules. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-pentoxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3/c1-6-7-8-12-19-15-11-9-10-14(13-15)18-20-16(2,3)17(4,5)21-18/h9-11,13H,6-8,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHRZZINNARAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Hydroxymethyl-6,7-Dihydro-5H,9H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B2439074.png)
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one](/img/structure/B2439075.png)
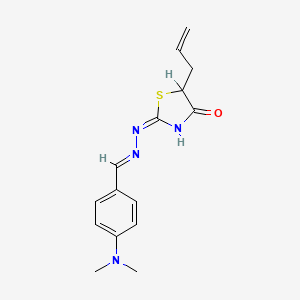
![Methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate](/img/structure/B2439077.png)
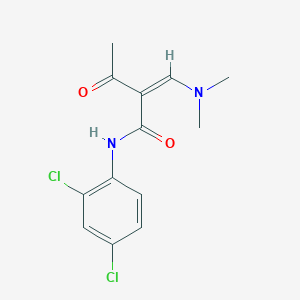
![N-[2-(7-Fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2439080.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2439083.png)
![N-(2,6-difluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2439085.png)
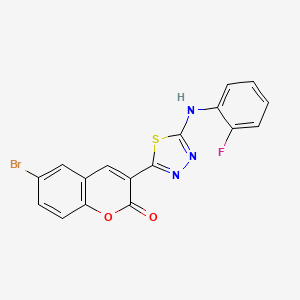
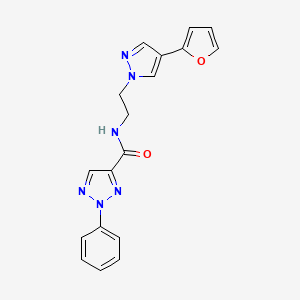

![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2439093.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2439095.png)
